3-(Isobutylaminocarbonyl)phenylboronic acid

Overview

Description

3-(Isobutylaminocarbonyl)phenylboronic acid is an organic compound with the molecular formula C11H16BNO3 . It is a salt category compound with a molecular weight of 221.06g/mol . It is used for experimental and research purposes .

Molecular Structure Analysis

The molecular structure of 3-(Isobutylaminocarbonyl)phenylboronic acid consists of a boron atom bonded to a phenyl group (a six-membered carbon ring with alternating single and double bonds) and a boronic acid functional group (B(OH)2). The compound has a complexity of 233, a covalently-bonded unit count of 1, and a rotatable bond count of 4 .Physical And Chemical Properties Analysis

3-(Isobutylaminocarbonyl)phenylboronic acid has a molecular weight of 221.06g/mol and a molecular formula of C11H16BNO3 . It has a complexity of 233, a covalently-bonded unit count of 1, and a rotatable bond count of 4 .Scientific Research Applications

Chemical Synthesis and Catalysis

Phenylboronic acids, including 3-(Isobutylaminocarbonyl)phenylboronic acid, play a significant role in organic synthesis. For example, Sara Nemouchi et al. (2012) demonstrated the use of phenylboronic acid as a catalyst for an efficient, rapid, and one-pot three-component synthesis of tetrahydrobenzo[b]pyrans, highlighting its advantages in terms of operational simplicity, shorter reaction time, higher yields, and minimal environmental impact (Nemouchi, Sara, et al., 2012).

Sensor Development

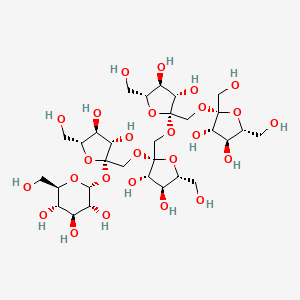

Phenylboronic acids are integral in developing sensors due to their ability to recognize saccharides. A structure-function relationship study by B. Mu et al. (2012) on phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes demonstrated the influence of boronic acid structure on the photoluminescence quantum yield, illustrating the potential for saccharide recognition in sensor applications (Mu, B., et al., 2012).

Material Science and Nanotechnology

In material science, the unique properties of phenylboronic acids are exploited for creating responsive materials. For instance, Zhibo Ding et al. (2009) synthesized glucose-sensitive self-assembled films using phenylboronic acid, showcasing its application in controlled drug delivery systems. The films exhibited pH- and thermosensitive swelling behaviors and enhanced swelling in the presence of saccharides like glucose or fructose (Ding, Zhibo, et al., 2009).

Drug Delivery

The functionalization of nanoparticles with phenylboronic acid for targeted drug delivery is another significant application. Phenylboronic acid-decorated nanoparticles have shown enhanced tumor targeting and penetration, as demonstrated by Xin Wang et al. (2016), where 3-carboxyphenylboronic acid modified gelatin nanoparticles improved tumor accumulation and antitumor effects (Wang, Xin, et al., 2016).

Safety And Hazards

Future Directions

properties

IUPAC Name |

[3-(2-methylpropylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO3/c1-8(2)7-13-11(14)9-4-3-5-10(6-9)12(15)16/h3-6,8,15-16H,7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRCFUCPIPJUGKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NCC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397570 | |

| Record name | {3-[(2-Methylpropyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Isobutylaminocarbonyl)phenylboronic acid | |

CAS RN |

723282-09-5 | |

| Record name | {3-[(2-Methylpropyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.